molecular formula C16H22N2O2 B12270996 1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one

1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one

Cat. No.: B12270996
M. Wt: 274.36 g/mol
InChI Key: NXMSPPNVAKLKOW-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group attached to one of the nitrogen atoms and an oxolan-3-ylmethyl group attached to the other nitrogen atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one typically involves the reaction of benzylamine with oxirane (ethylene oxide) to form the intermediate 1-benzyl-4-hydroxyethylpiperazine. This intermediate is then reacted with oxalyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(oxolan-2-yl)methyl]piperazin-2-one
  • 1-Benzyl-4-[(oxolan-4-yl)methyl]piperazin-2-one
  • 1-Benzyl-4-[(tetrahydrofuran-3-yl)methyl]piperazin-2-one

Uniqueness

1-Benzyl-4-[(oxolan-3-yl)methyl]piperazin-2-one is unique due to the specific positioning of the oxolan-3-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-benzyl-4-(oxolan-3-ylmethyl)piperazin-2-one

InChI

InChI=1S/C16H22N2O2/c19-16-12-17(10-15-6-9-20-13-15)7-8-18(16)11-14-4-2-1-3-5-14/h1-5,15H,6-13H2

InChI Key

NXMSPPNVAKLKOW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2CCN(C(=O)C2)CC3=CC=CC=C3

Origin of Product

United States

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